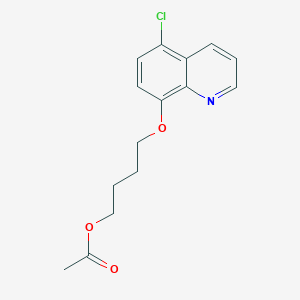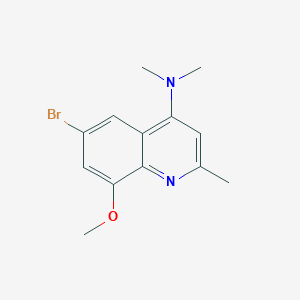
4-((5-Chloroquinolin-8-yl)oxy)butyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 4-((5-cloroquinolin-8-il)oxi)butilo es un compuesto químico que pertenece a la clase de las quinolinas. Se caracteriza por la presencia de un grupo cloro en la posición 5 y un grupo oxibutil acetato en la posición 8 del anillo de quinolina. Este compuesto es conocido por sus diversas aplicaciones en varios campos, incluida la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de 4-((5-cloroquinolin-8-il)oxi)butilo normalmente implica la reacción de 5-cloroquinolina con acetato de butilo en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen temperaturas elevadas y el uso de disolventes como cloroformo o acetato de etilo para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de 4-((5-cloroquinolin-8-il)oxi)butilo se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el grupo cloro en otros sustituyentes.
Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos para formar nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las reacciones se llevan a cabo normalmente a temperaturas controladas y en presencia de disolventes adecuados .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina con grupos funcionales modificados, que se pueden utilizar posteriormente en diferentes aplicaciones .
Aplicaciones Científicas De Investigación
El acetato de 4-((5-cloroquinolin-8-il)oxi)butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de derivados de quinolina más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en formulaciones químicas.
Mecanismo De Acción
El mecanismo de acción del acetato de 4-((5-cloroquinolin-8-il)oxi)butilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los dianas y vías moleculares exactas involucradas todavía están bajo investigación, pero los estudios preliminares sugieren su potencial para interrumpir los procesos celulares en microorganismos y células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares al acetato de 4-((5-cloroquinolin-8-il)oxi)butilo incluyen:
- 5-cloroquinolina
- 8-hidroxiquinolina
- 4-butoxiquinolina
Unicidad
Lo que distingue al acetato de 4-((5-cloroquinolin-8-il)oxi)butilo de estos compuestos similares es su combinación única de grupos funcionales, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C15H16ClNO3 |
|---|---|
Peso molecular |
293.74 g/mol |
Nombre IUPAC |
4-(5-chloroquinolin-8-yl)oxybutyl acetate |
InChI |
InChI=1S/C15H16ClNO3/c1-11(18)19-9-2-3-10-20-14-7-6-13(16)12-5-4-8-17-15(12)14/h4-8H,2-3,9-10H2,1H3 |
Clave InChI |
WTYSMAQMWPHTFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)



![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)
